molecular formula C8H10N4O2 B12362776 5-Pyrazin-2-ylpyrazolidine-3-carboxylic acid

5-Pyrazin-2-ylpyrazolidine-3-carboxylic acid

Cat. No.: B12362776
M. Wt: 194.19 g/mol
InChI Key: WLNFILVHCUQITC-UHFFFAOYSA-N
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Description

5-Pyrazin-2-ylpyrazolidine-3-carboxylic acid is a heterocyclic compound that features a pyrazine ring fused to a pyrazolidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrazin-2-ylpyrazolidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrazin-2-amine with a suitable carboxylic acid derivative under acidic or basic conditions. For example, the reaction of pyrazin-2-amine with 3-carboxypyrazolidine in the presence of a dehydrating agent like thionyl chloride can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Pyrazin-2-ylpyrazolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

5-Pyrazin-2-ylpyrazolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyrazin-2-ylpyrazolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyrazin-2-ylpyrazolidine-3-carboxylic acid is unique due to the combination of the pyrazine and pyrazolidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

5-pyrazin-2-ylpyrazolidine-3-carboxylic acid

InChI

InChI=1S/C8H10N4O2/c13-8(14)6-3-5(11-12-6)7-4-9-1-2-10-7/h1-2,4-6,11-12H,3H2,(H,13,14)

InChI Key

WLNFILVHCUQITC-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C(=O)O)C2=NC=CN=C2

Origin of Product

United States

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